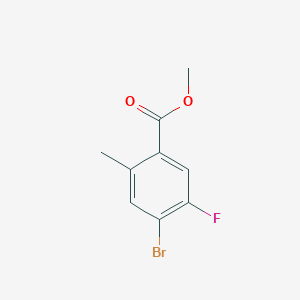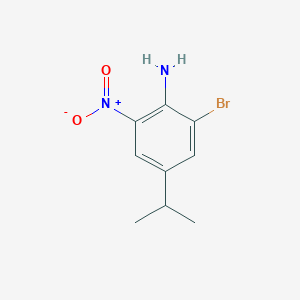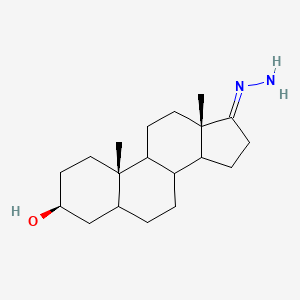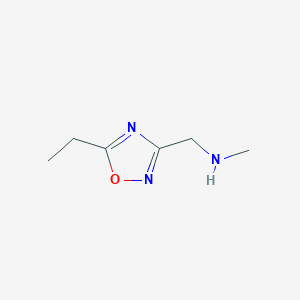
Methyl-4-Brom-5-fluor-2-methylbenzoat
Übersicht
Beschreibung
Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-Bromo-5-fluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Bromo-5-fluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Methyl-4-Brom-5-fluor-2-methylbenzoat: wird in der pharmazeutischen Forschung zur Synthese komplexer Moleküle verwendet. Seine halogenierte Struktur macht es zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener pharmakologisch aktiver Verbindungen. Beispielsweise kann es zur Entwicklung neuer Klassen von entzündungshemmenden Medikamenten oder Antibiotika eingesetzt werden, indem seine Reaktivität in Substitutionsreaktionen ausgenutzt wird .
Organische Synthese
In der organischen Chemie dient diese Verbindung als vielseitiger Baustein. Sie ist besonders nützlich in Kreuzkupplungsreaktionen, die für die Konstruktion von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind. Forscher nutzen seine Brom- und Fluoratome für selektive Transformationen, die zur Produktion verschiedener organischer Verbindungen führen .
Materialwissenschaft
Die Rolle von This compound in der Materialwissenschaft hängt mit seinem Potenzial als Vorläufer für fortgeschrittene Materialien zusammen. Seine Molekülstruktur könnte in Polymere integriert werden, um ihre Eigenschaften, wie z. B. die thermische Stabilität oder die Beständigkeit gegen Abbau unter UV-Licht, zu verbessern .
Analytische Chemie
Analytische Chemiker können This compound als Standard oder Reagenz in der Chromatographie und Spektroskopie verwenden. Seine einzigartige Signatur hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .
Biochemie
In der Biochemie könnten Derivate dieser Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen oder um bestimmte biochemische Pfade zu hemmen. Seine Integration in größere Biomoleküle kann helfen, die Funktion biologischer Systeme auf molekularer Ebene zu verstehen .
Umweltforschung
This compound: kann auch Anwendungen in der Umweltforschung finden. Wissenschaftler können seine Abbauprodukte und ihre Auswirkungen auf Ökosysteme untersuchen. Es kann als Modellverbindung dienen, um das Umweltverhalten halogenierter organischer Chemikalien zu verstehen .
Wirkmechanismus
Target of Action
The primary targets of Methyl 4-Bromo-5-fluoro-2-methylbenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .
Mode of Action
It is known that the bromo and fluoro groups in the compound can potentially interact with various biological targets, leading to changes in their function .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are yet to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
Biochemische Analyse
Biochemical Properties
Methyl 4-Bromo-5-fluoro-2-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Methyl 4-Bromo-5-fluoro-2-methylbenzoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Methyl 4-Bromo-5-fluoro-2-methylbenzoate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 4-Bromo-5-fluoro-2-methylbenzoate has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, Methyl 4-Bromo-5-fluoro-2-methylbenzoate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Moreover, Methyl 4-Bromo-5-fluoro-2-methylbenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-Bromo-5-fluoro-2-methylbenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-Bromo-5-fluoro-2-methylbenzoate remains stable under specific conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to Methyl 4-Bromo-5-fluoro-2-methylbenzoate can lead to changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-Bromo-5-fluoro-2-methylbenzoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of Methyl 4-Bromo-5-fluoro-2-methylbenzoate have been associated with liver toxicity and oxidative stress in animal models. Threshold effects are also observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Methyl 4-Bromo-5-fluoro-2-methylbenzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of Methyl 4-Bromo-5-fluoro-2-methylbenzoate .
Transport and Distribution
The transport and distribution of Methyl 4-Bromo-5-fluoro-2-methylbenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, Methyl 4-Bromo-5-fluoro-2-methylbenzoate can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
Methyl 4-Bromo-5-fluoro-2-methylbenzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Methyl 4-Bromo-5-fluoro-2-methylbenzoate can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
methyl 4-bromo-5-fluoro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHVZAULIHMOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719187 | |
| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352889-89-4 | |
| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B1506294.png)


![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)



![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate](/img/structure/B1506323.png)

![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)
